
Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound features a benzyl group attached to a pyrimidine ring, which is further substituted with an iodine atom and a carbamate group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.
Carbamoylation: The final step involves the introduction of the benzyl carbamate group. This can be done by reacting the iodinated pyrimidine with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Deiodinated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various substituted pyrimidine derivatives, which can be used in further chemical research.
Biology:
Enzyme Inhibition: Some derivatives of this compound have been studied for their potential to inhibit specific enzymes, making them useful in biochemical research.
Medicine:
Drug Development: The compound and its derivatives are investigated for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry:
Agricultural Chemicals: Some derivatives may be used in the development of pesticides and herbicides due to their biological activity.
Mecanismo De Acción
The mechanism of action of Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The iodine atom and carbamate group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
- Benzyl(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate
- Benzyl(5-chloro-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate
- Benzyl(5-bromo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate
Comparison:
- Uniqueness: The presence of the iodine atom in Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate imparts unique reactivity and biological properties compared to its fluoro, chloro, and bromo analogs. Iodine is larger and more polarizable, which can enhance binding interactions with biological targets.
- Reactivity: The iodine atom can be more easily substituted compared to fluorine, chlorine, and bromine, allowing for the synthesis of a wider range of derivatives.
- Biological Activity: The biological activity of the compound can vary significantly based on the halogen present, with iodine-containing compounds often showing distinct pharmacological profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H10IN3O3 |
|---|---|
Peso molecular |
371.13 g/mol |
Nombre IUPAC |
benzyl N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)carbamate |
InChI |
InChI=1S/C12H10IN3O3/c13-9-6-14-11(17)15-10(9)16-12(18)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,15,16,17,18) |
Clave InChI |
CPOXJEMBSVFFDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=C(C=NC(=O)N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


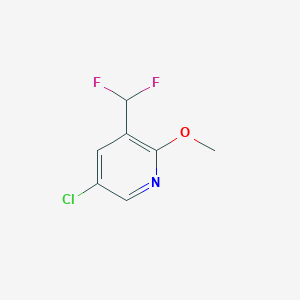
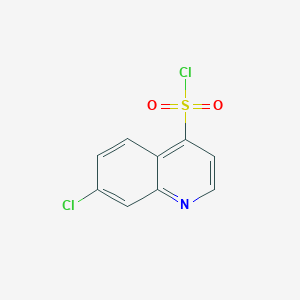
![1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13114406.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B13114416.png)
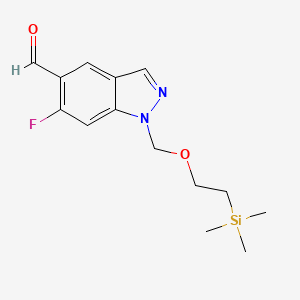
![7-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13114424.png)
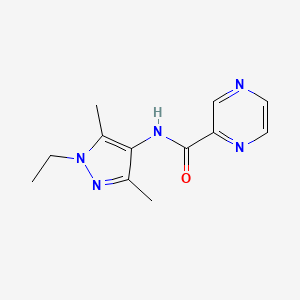
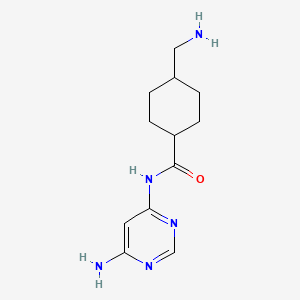

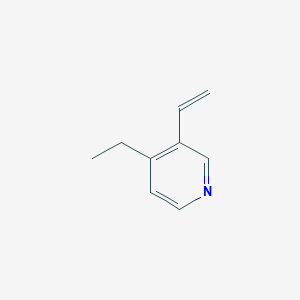


![5-Fluoro-N,2-dimethyl-N'-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide](/img/structure/B13114456.png)

